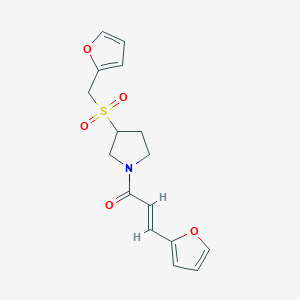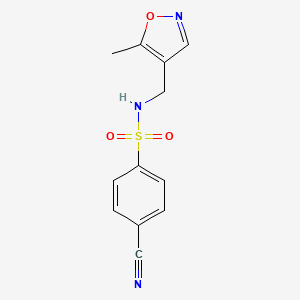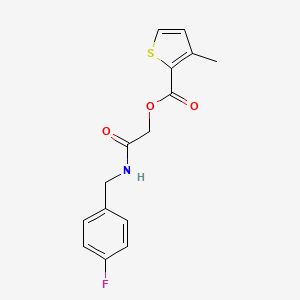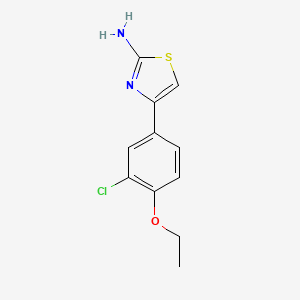![molecular formula C13H12Cl2N2O B2828013 1-[1-(2,6-dichlorobenzyl)-2-methyl-1H-imidazol-4-yl]-1-ethanone CAS No. 477852-42-9](/img/structure/B2828013.png)
1-[1-(2,6-dichlorobenzyl)-2-methyl-1H-imidazol-4-yl]-1-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-[1-(2,6-dichlorobenzyl)-2-methyl-1H-imidazol-4-yl]-1-ethanone” is an organic compound containing an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms, and a dichlorobenzyl group. Imidazole rings are present in many important biological molecules, including histidine and the B-vitamin biotin .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an imidazole ring, a dichlorobenzyl group, and an ethanone group. The dichlorobenzyl group would likely contribute to the overall polarity of the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the dichlorobenzyl group could potentially increase the compound’s overall polarity and influence its solubility in various solvents .Applications De Recherche Scientifique
Antimycotic and Antifungal Activity
A significant application of compounds structurally related to 1-[1-(2,6-dichlorobenzyl)-2-methyl-1H-imidazol-4-yl]-1-ethanone lies in their antimycotic and antifungal activities. Research by Raga et al. (1992) synthesized and tested a series of compounds for antifungal activity, finding notable potential in derivatives such as sertaconazole. This highlights the structural analog's utility in developing new antifungal agents, leveraging the imidazole ring's effectiveness against fungal pathogens (Raga et al., 1992).
Synthesis and Biological Evaluation
Another area of research focuses on the synthesis and biological evaluation of imidazole derivatives as antibacterial and antifungal agents. Sawant, Patil, and Baravkar (2011) synthesized 2,4,5-trisubstituted-1H-imidazoles, demonstrating their potent antibacterial and antifungal activities. This study underscores the chemical backbone's versatility in targeting a broad spectrum of microbial pathogens, offering insights into drug discovery and development processes (Sawant, Patil, & Baravkar, 2011).
Antimicrobial, Antioxidant, and Cytotoxic Evaluation
Further extending the compound's applicability, Abdel-Wahab, Awad, and Badria (2011) explored the synthesis of new imidazole-based heterocycles with screened antimicrobial, antioxidant, anti-hemolytic, and cytotoxic activities. Their findings suggest that these compounds hold significant promise in pharmacological research, especially in developing treatments with multifaceted therapeutic effects (Abdel-Wahab, Awad, & Badria, 2011).
Schiff's Bases and Antibacterial Study
Patel et al. (2011) conducted a study focusing on the synthesis of Schiff's bases derived from imidazole compounds, evaluating their antibacterial activity. This research showcases the potential of imidazole derivatives in contributing to the development of new antibacterial agents, emphasizing the structural flexibility and adaptability of such compounds in medicinal chemistry (Patel, Patel, Chaudhari, & Sen, 2011).
Mécanisme D'action
Target of Action
Similar compounds such as dichlorobenzyl alcohol have been associated with antibacterial and antiviral properties .
Mode of Action
Dichlorobenzyl alcohol, a compound with a similar structure, is thought to exert its effects through a reduced sodium channel blockade and denaturation of external proteins .
Propriétés
IUPAC Name |
1-[1-[(2,6-dichlorophenyl)methyl]-2-methylimidazol-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O/c1-8(18)13-7-17(9(2)16-13)6-10-11(14)4-3-5-12(10)15/h3-5,7H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMTYJKUAUBVJRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1CC2=C(C=CC=C2Cl)Cl)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(4-fluorophenyl)sulfonyl]-N-(2-methoxyethyl)-2-phenyl-1,3-oxazol-5-amine](/img/structure/B2827930.png)
![2-(benzo[d]isoxazol-3-yl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)acetamide](/img/structure/B2827931.png)




![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2827943.png)
![12-(4-Tert-butylbenzenesulfonyl)-6-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2827944.png)
![5-Methyl-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride](/img/structure/B2827946.png)
![2-(2,4-dichlorophenoxy)-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride](/img/structure/B2827947.png)


![2,5-dichloro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2827950.png)

